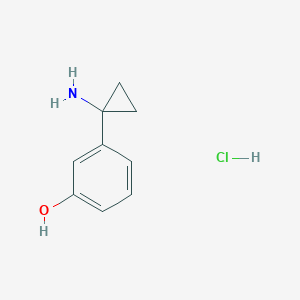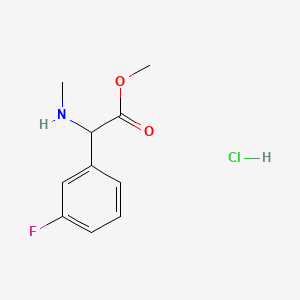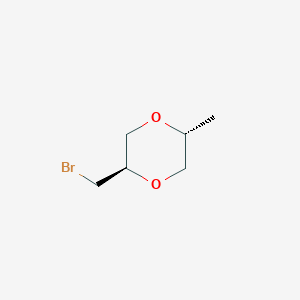
Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane is an organic compound that belongs to the class of dioxanes. It is characterized by the presence of a bromomethyl group and a methyl group attached to a 1,4-dioxane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane typically involves the bromination of a precursor compound. One common method is the bromination of 2-(hydroxymethyl)-5-methyl-1,4-dioxane using a brominating agent such as phosphorus tribromide or N-bromosuccinimide under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction parameters, leading to a more sustainable and scalable production method .
化学反応の分析
Types of Reactions
Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the corresponding carboxylic acid.
科学的研究の応用
Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
Similar Compounds
2-(Bromomethyl)-1,4-dioxane: Lacks the methyl group at the 5-position.
5-Methyl-1,4-dioxane: Lacks the bromomethyl group.
2-(Chloromethyl)-5-methyl-1,4-dioxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane is unique due to the presence of both the bromomethyl and methyl groups on the dioxane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
特性
分子式 |
C6H11BrO2 |
|---|---|
分子量 |
195.05 g/mol |
IUPAC名 |
(2R,5R)-2-(bromomethyl)-5-methyl-1,4-dioxane |
InChI |
InChI=1S/C6H11BrO2/c1-5-3-9-6(2-7)4-8-5/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
InChIキー |
DNRQFHFATWZXMP-RITPCOANSA-N |
異性体SMILES |
C[C@@H]1CO[C@H](CO1)CBr |
正規SMILES |
CC1COC(CO1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13506778.png)
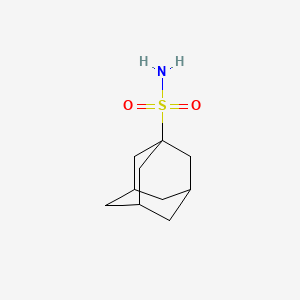
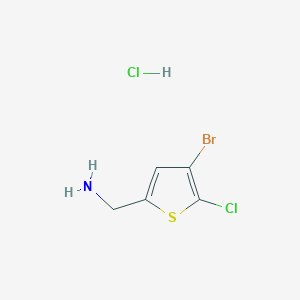
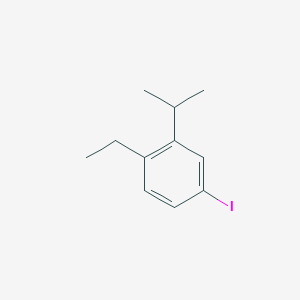
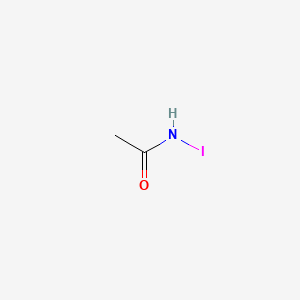
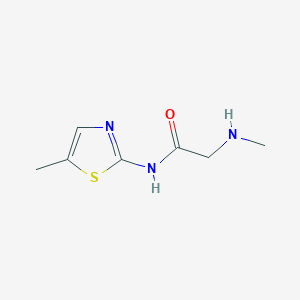


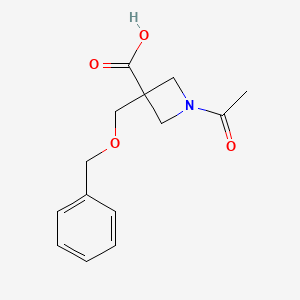
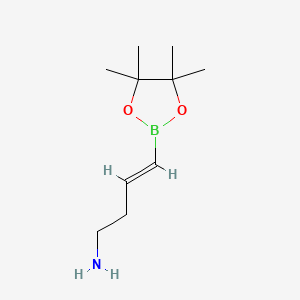
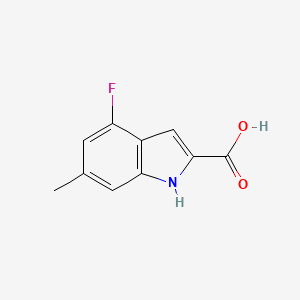
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate](/img/structure/B13506831.png)
